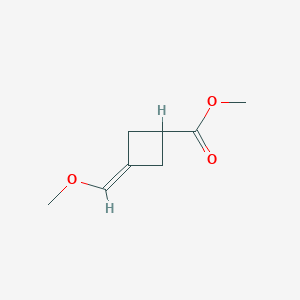
Methyl 3-(methoxymethylene)cyclobutanecarboxylate
Vue d'ensemble
Description
Methyl 3-(methoxymethylene)cyclobutanecarboxylate is an organic compound with a unique structure that includes a cyclobutane ring and a methoxymethylidene group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methoxymethylene)cyclobutanecarboxylate typically involves the reaction of cyclobutanecarboxylic acid derivatives with methoxymethylidene reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(methoxymethylene)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxymethylidene group to a methylene group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Methylene derivatives.
Substitution: Various substituted cyclobutanecarboxylates.
Applications De Recherche Scientifique
Methyl 3-(methoxymethylene)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with unique mechanisms of action.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(methoxymethylene)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The methoxymethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(benzyloxy)cyclobutanecarboxylate: This compound has a benzyloxy group instead of a methoxymethylidene group, which affects its reactivity and applications.
Methyl 3-oxocyclobutanecarboxylate: This compound contains a keto group, making it more reactive in certain chemical reactions.
Uniqueness
Methyl 3-(methoxymethylene)cyclobutanecarboxylate is unique due to its methoxymethylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of novel compounds and in the exploration of new chemical and biological pathways.
Propriétés
Formule moléculaire |
C8H12O3 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
methyl 3-(methoxymethylidene)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-10-5-6-3-7(4-6)8(9)11-2/h5,7H,3-4H2,1-2H3 |
Clé InChI |
BNEDMCRMDQPLCL-UHFFFAOYSA-N |
SMILES canonique |
COC=C1CC(C1)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















